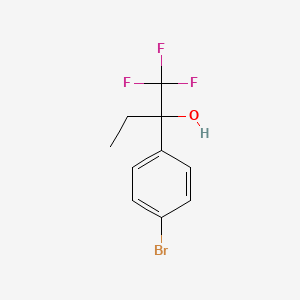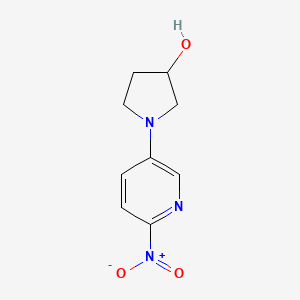
tricaprylylmethylammonium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tricaprylylmethylammonium nitrate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tricaprylylmethylammonium nitrate typically involves the quaternization of tertiary amines. The process begins with the reaction of N-methyl-N,N-dioctylamine with an alkyl halide, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and waste management protocols.
化学反应分析
Types of Reactions: tricaprylylmethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The nitrate group can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ion-exchange resins or other anionic compounds are typically used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions will result in different quaternary ammonium salts.
科学研究应用
tricaprylylmethylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Its antimicrobial properties make it useful in the study of microbial inhibition and as a preservative in biological samples.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: It is used in formulations for cleaning agents, disinfectants, and emulsifiers.
作用机制
The mechanism by which tricaprylylmethylammonium nitrate exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases. In biological systems, it disrupts microbial cell membranes, leading to cell lysis and death. The molecular targets include lipid bilayers and membrane proteins, which are essential for cell integrity and function.
相似化合物的比较
- 1-Octanaminium, N-methyl-N,N-dioctyl-, phosphate
- 1-Octanaminium, N-methyl-N,N-dioctyl-, acetate
- 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride
Comparison: While these compounds share similar structural features and surfactant properties, their specific anions (phosphate, acetate, chloride) confer different chemical and physical properties. For instance, the nitrate form is particularly effective in antimicrobial applications due to the oxidative potential of the nitrate ion. In contrast, the phosphate form may be more suitable for applications requiring biocompatibility.
Conclusion
tricaprylylmethylammonium nitrate is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial processes.
属性
CAS 编号 |
6243-39-6 |
|---|---|
分子式 |
C25H54N2O3 |
分子量 |
430.7 g/mol |
IUPAC 名称 |
methyl(trioctyl)azanium;nitrate |
InChI |
InChI=1S/C25H54N.NO3/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;2-1(3)4/h5-25H2,1-4H3;/q+1;-1 |
InChI 键 |
UEPYVEILIFKOAA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Dodecyloxy)phenyl]prop-2-enoic acid](/img/structure/B8563149.png)
![4-[(4-Bromophenyl)ethynyl]benzonitrile](/img/structure/B8563151.png)
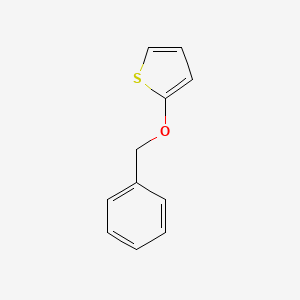

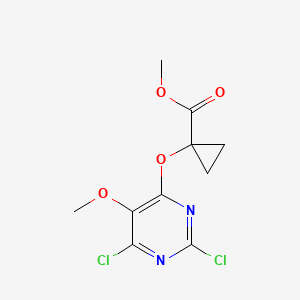
![2-Nitro-4-[(2,2,3,3-tetrafluoropropyl)sulfanyl]aniline](/img/structure/B8563172.png)

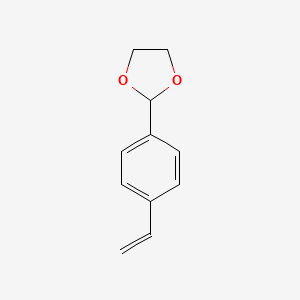
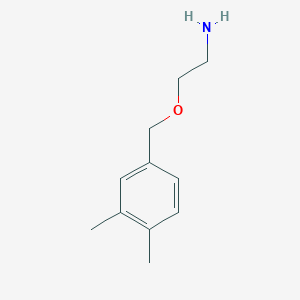
![2-Benzylnaphth[2,3-d]imidazole](/img/structure/B8563195.png)

